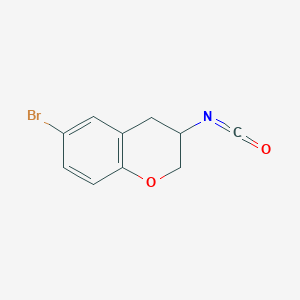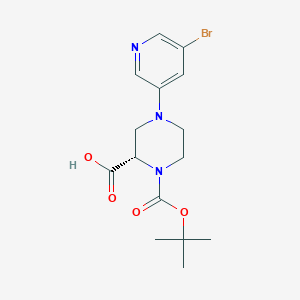
(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromopyridinyl group and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which is then functionalized with the bromopyridinyl group.
Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperazine ring. This is often achieved using Boc anhydride in the presence of a base such as triethylamine.
Coupling: The bromopyridinyl group is coupled to the piperazine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative of the bromopyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact.
化学反应分析
Types of Reactions
(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection, often in a dichloromethane solvent.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Deprotection: The major product is the free amine derivative of the piperazine ring.
科学研究应用
(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The bromopyridinyl group can participate in π-π interactions with aromatic residues in the enzyme, while the piperazine ring can form hydrogen bonds with amino acid side chains.
相似化合物的比较
Similar Compounds
- (S)-4-(5-Chloropyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- (S)-4-(5-Fluoropyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- (S)-4-(5-Methylpyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
Uniqueness
The uniqueness of (S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This property can be exploited in the design of new molecules with specific biological activities or material properties.
属性
分子式 |
C15H20BrN3O4 |
|---|---|
分子量 |
386.24 g/mol |
IUPAC 名称 |
(2S)-4-(5-bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-5-4-18(9-12(19)13(20)21)11-6-10(16)7-17-8-11/h6-8,12H,4-5,9H2,1-3H3,(H,20,21)/t12-/m0/s1 |
InChI 键 |
SJIBUEZYNMUGEH-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=CN=C2)Br |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


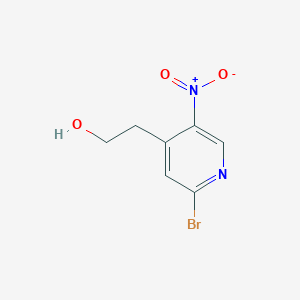
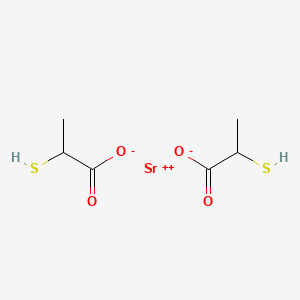
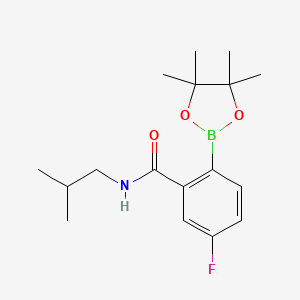
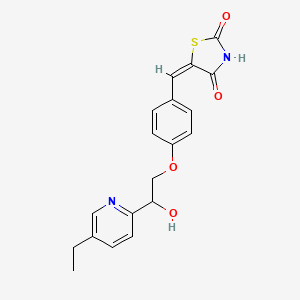
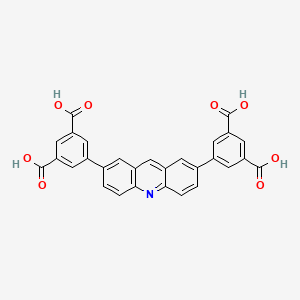
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)
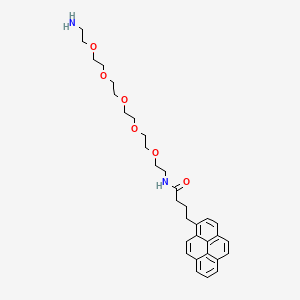
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
![4-Methyl-2-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13728119.png)
![Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate](/img/structure/B13728123.png)
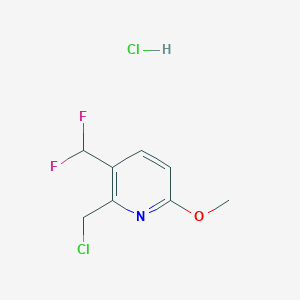
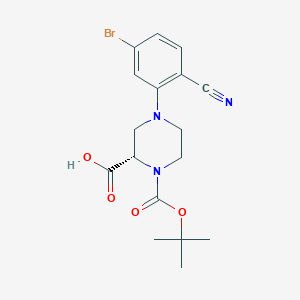
![7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13728133.png)
